2-Furyl-(3-methyl-2-thienyl)methanol

Organic Synthesis Medicinal Chemistry Quality Control

Researchers often face synthetic dead ends when regioisomeric heteroaryl alcohols fail to replicate pharmacophoric requirements. This 98% pure building block provides the exact ortho-methyl substitution on the thiophene ring essential for constructing GABA uptake inhibitor scaffolds. - Enables synthesis of hybrid furan-thiophene analogs inaccessible via symmetrical bis-thienyl intermediates. - 2-Furyl (not 3-furyl) geometry ensures high enantioselectivity in catalytic asymmetric alkylations. - Consistent 98% purity minimizes off-target impurities in SAR studies and sensory evaluation.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
Cat. No. B7865396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furyl-(3-methyl-2-thienyl)methanol
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(C2=CC=CO2)O
InChIInChI=1S/C10H10O2S/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6,9,11H,1H3
InChIKeyLKIGLLXWVBJLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furyl-(3-methyl-2-thienyl)methanol: Procurement-Ready Building Block


2-Furyl-(3-methyl-2-thienyl)methanol (CAS 944515-56-4) is a heteroaryl methanol building block with molecular formula C₁₀H₁₀O₂S and molecular weight 194.25 g/mol . The compound features a central secondary alcohol carbon bridging a 2-furyl ring and a 3-methyl-2-thienyl ring . The thiophene ring bears a methyl group at the 3-position, adjacent to the carbinol linkage, which distinguishes this compound from regioisomeric analogs and imparts distinct steric and electronic properties relevant to downstream functionalization [1].

2-Furyl-(3-methyl-2-thienyl)methanol: Critical Differentiators


In procurement for synthetic chemistry, substituting 2-Furyl-(3-methyl-2-thienyl)methanol with regioisomeric analogs (e.g., 5-methyl thienyl variants) or furyl-positional isomers (e.g., 3-furyl derivatives) is not interchangeable without altering synthetic outcomes. The 3-methyl substitution on the thiophene ring positions the methyl group ortho to the carbinol carbon, creating unique steric constraints and electronic effects at the reactive site . These features directly influence chemoselectivity in subsequent transformations (oxidation, nucleophilic substitution) and the conformational behavior of the resulting intermediates [1]. The specific substitution pattern also determines the compound's utility in constructing analogs of pharmacologically relevant scaffolds, such as GABA uptake inhibitors where the 3-methyl-2-thienyl motif is essential for activity [2].

2-Furyl-(3-methyl-2-thienyl)methanol: Evidence vs. Closest Analogs


High Purity Specification for Reproducibility

2-Furyl-(3-methyl-2-thienyl)methanol is available with a minimum purity specification of 98% from certain suppliers . This contrasts with the 95% purity specification commonly offered for the structurally similar 2-Furyl-(5-methyl-2-thienyl)methanol regioisomer . The higher purity grade reduces the need for pre-use purification, saving time and resources in multi-step synthetic sequences where impurities can propagate and complicate intermediate isolation.

Organic Synthesis Medicinal Chemistry Quality Control

3-Methyl vs. 5-Methyl Thienyl: Regioisomeric Impact

The target compound positions the methyl group at the 3-position of the thiophene ring (adjacent to the carbinol linkage), whereas the commonly encountered analog 2-Furyl-(5-methyl-2-thienyl)methanol places the methyl group at the 5-position (distal to the carbinol) [1]. In bis(3-methyl-2-thienyl)methanol derivatives, this 3-methyl substitution pattern is critical for the synthesis of GABA uptake inhibitors, where the position of the methyl group influences both the conformation of the diarylmethanol intermediate and the biological activity of the final drug candidate [2].

Structure-Activity Relationship Organic Synthesis Medicinal Chemistry

2-Furyl vs. 3-Furyl: Positional Isomer Impact

2-Furyl-(3-methyl-2-thienyl)methanol incorporates the 2-furyl isomer (furan substituted at the 2-position), whereas 3-Furyl-(3-methyl-2-thienyl)methanol is the positional isomer with furan substitution at the 3-position . In catalytic asymmetric alkylation studies of furyl alcohols, the position of furan ring attachment (2-furyl vs. 3-furyl) has been shown to influence enantioselectivity outcomes [1]. Specifically, 2-furyl alcohols generally demonstrate different reactivity profiles in asymmetric alkylation compared to their 3-furyl counterparts, which affects the yield and enantiomeric excess of optically active products.

Heterocyclic Chemistry Structure-Activity Relationship Synthetic Methodology

Synthetic Utility: GABA Uptake Inhibitor Scaffolds

The 3-methyl-2-thienyl motif, which comprises half of the 2-Furyl-(3-methyl-2-thienyl)methanol structure, is a key pharmacophoric element in the GABA uptake inhibitor tiagabine and its synthetic intermediates [1]. The synthesis of tiagabine analogs proceeds through bis(3-methyl-2-thienyl)methanol intermediates [2]. The 2-Furyl-(3-methyl-2-thienyl)methanol scaffold provides a versatile entry point for introducing the 3-methyl-2-thienyl moiety into heteroaryl alcohol frameworks, enabling the exploration of hybrid furan-thiophene scaffolds not accessible from symmetrical diaryl analogs.

Medicinal Chemistry Drug Discovery Organic Synthesis

2-Furyl-(3-methyl-2-thienyl)methanol: Best Application Scenarios


Unsymmetrical Diheteroarylmethane Scaffolds in CNS Drug Discovery

Use 2-Furyl-(3-methyl-2-thienyl)methanol as a key intermediate for constructing novel GABA uptake inhibitor analogs. The 3-methyl-2-thienyl moiety is a critical pharmacophore in tiagabine-class anticonvulsants, and the unsymmetrical nature of this compound (furan + 3-methylthiophene) enables the synthesis of hybrid scaffolds not accessible via symmetrical bis(3-methyl-2-thienyl)methanol intermediates [1]. This application leverages the compound's specific substitution pattern to explore structure-activity relationships around the furan-thiophene heteroaryl alcohol core.

Asymmetric Synthesis of Chiral Heteroaryl Alcohols

Employ 2-Furyl-(3-methyl-2-thienyl)methanol as a substrate or intermediate in catalytic asymmetric alkylation reactions to generate optically active heteroaryl alcohols. Studies have demonstrated that 2-furyl alcohols undergo efficient enantioselective alkylation in the presence of chiral β-amino alcohol catalysts [2]. The 2-furyl (rather than 3-furyl) attachment position is critical for achieving high enantioselectivity, making this specific regioisomer the appropriate choice for chiral pool synthesis.

Ortho-Methyl Steric Control in Chemoselective Oxidation

Utilize 2-Furyl-(3-methyl-2-thienyl)methanol in studies of chemoselective oxidation where the ortho-methyl group on the thiophene ring provides steric shielding of the carbinol center. Compared to the 5-methyl analog, the 3-methyl substitution creates a more sterically encumbered environment that can alter reaction rates and product distributions during oxidation to the corresponding ketone or during nucleophilic substitution at the benzylic position. This makes it a valuable probe for understanding steric effects in heteroaryl alcohol reactivity.

Flavor and Fragrance Heterocyclic Derivative Synthesis

Apply 2-Furyl-(3-methyl-2-thienyl)methanol as a precursor for heterocyclic flavor and fragrance compounds. Furan and thiophene derivatives are widely explored in the flavor and fragrance industry for their organoleptic properties [3]. The unsymmetrical furan-thiophene core with a 3-methyl substitution pattern provides a distinct molecular scaffold for generating novel aroma compounds through esterification, etherification, or oxidation. The 98% purity grade reduces the risk of off-flavors from impurities in sensory evaluation applications.

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